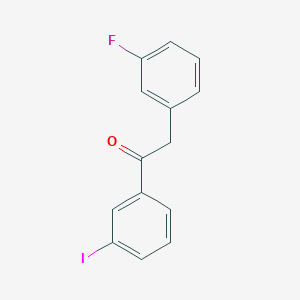

2-(3-Fluorophenyl)-3'-iodoacetophenone

Description

Contextualization within Halogenated Aromatic and Carbonyl Compounds

2-(3-Fluorophenyl)-3'-iodoacetophenone is a member of the halogenated aromatic ketone family. This classification is significant due to the dual functionality inherent in its structure: a carbonyl group and two different halogen substituents on distinct phenyl rings. Aromatic ketones, in general, are pivotal intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and functional materials. The presence of halogen atoms further enhances their utility, providing reactive handles for a variety of chemical transformations.

The core structure, an acetophenone (B1666503) derivative, is a common motif in organic chemistry. The α-position to the carbonyl group is particularly reactive and can undergo a variety of transformations, including enolization and subsequent reactions. The introduction of an aryl group at this α-position, as in 2-phenylacetophenones, creates a 1,2-diaryl ethanone (B97240) scaffold, which is a key structural element in many biologically active molecules. The halogenation of either the acetophenone ring or the α-phenyl ring dramatically influences the molecule's electronic properties and reactivity.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Structure | Acetophenone (1-phenylethan-1-one) |

| α-Substitution | A 3-fluorophenyl group is attached to the methylene (B1212753) carbon adjacent to the carbonyl group. |

| Aromatic Substitution | An iodine atom is present on the 3' position (meta-position) of the acetophenone phenyl ring. |

| Functional Groups | Ketone, Fluoroarene, Iodoarene |

| Classification | Halogenated Aromatic Ketone, α-Aryl Ketone |

Significance of Fluorine and Iodine Functionalization in Synthetic Strategy

The strategic placement of fluorine and iodine atoms on the molecular framework of this compound imparts distinct and highly valuable properties from a synthetic standpoint.

Fluorine Substitution: The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. The C-F bond is significantly stronger than a C-H bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the introduction of fluorine can influence the acidity or basicity of nearby functional groups and alter the molecule's conformation and lipophilicity, which in turn can affect its binding affinity to biological targets and its ability to permeate cell membranes. researchgate.netnih.govnih.govvensel.orgrsc.org

Iodine as a Synthetic Handle: The iodine atom on the 3'-position of the acetophenone ring serves as an excellent synthetic handle for further molecular elaboration. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it highly susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, as well as various functional groups containing nitrogen, oxygen, and sulfur. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination are commonly employed to modify aryl iodides, making this compound a versatile precursor for the synthesis of more complex molecules. iith.ac.in

The following table outlines the synthetic utility of the halogen atoms in this compound:

| Halogen | Position | Key Synthetic Roles |

| Fluorine | 3-position of the α-phenyl ring | Modulator of electronic and steric properties, enhances metabolic stability, influences biological activity. |

| Iodine | 3'-position of the acetophenone ring | Excellent leaving group in cross-coupling reactions, enabling diverse molecular functionalization. |

Overview of Research Trajectories for Related Acetophenone Derivatives

Research into acetophenone derivatives is a vibrant and continually evolving field, with several key trajectories that provide context for the potential applications of this compound.

Medicinal Chemistry and Drug Discovery: Acetophenone derivatives are prevalent scaffolds in the development of new therapeutic agents. They are found in a wide array of drugs with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.gov The ability to functionalize both aromatic rings and the α-position of the acetophenone core allows for the creation of large libraries of compounds for high-throughput screening. The development of acetophenone-based compounds as enzyme inhibitors and receptor modulators is a particularly active area of research. nih.gov

Materials Science: In the realm of materials science, acetophenone derivatives are utilized as building blocks for polymers, dyes, and liquid crystals. The rigid aromatic structure combined with the reactive carbonyl group makes them suitable for creating materials with specific optical, electronic, and thermal properties. The introduction of halogens can further tune these properties, for example, by influencing crystal packing or altering the electronic band gap of organic semiconductors.

Synthetic Methodology Development: The synthesis of functionalized acetophenones is itself a significant area of research. Novel methods for the selective halogenation, arylation, and functionalization of the acetophenone scaffold are continuously being developed. These methodologies often focus on improving efficiency, sustainability, and atom economy. For instance, recent advancements in C-H activation and cross-coupling reactions have provided new routes to complex acetophenone derivatives that were previously difficult to access.

The table below summarizes the primary research areas for acetophenone derivatives:

| Research Area | Focus | Potential Relevance for this compound |

| Medicinal Chemistry | Synthesis of biologically active compounds. | A precursor for novel therapeutic agents, leveraging the properties of fluorine and the synthetic handle of iodine. |

| Materials Science | Development of functional organic materials. | A building block for polymers, dyes, or liquid crystals with tailored optoelectronic properties. |

| Synthetic Methodology | Creation of efficient and selective synthetic routes. | A substrate for developing and showcasing new cross-coupling or functionalization reactions. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-1-(3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXFXTIFAPMDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642348 | |

| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-79-7 | |

| Record name | 2-(3-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 3 Fluorophenyl 3 Iodoacetophenone

Established Synthetic Routes to 2-(3-Fluorophenyl)-3'-iodoacetophenone

Another linear strategy could involve the initial synthesis of 3'-aminoacetophenone, followed by a Sandmeyer reaction to introduce the iodine atom. wikipedia.orgorganic-chemistry.orgnih.gov The resulting 3'-iodoacetophenone could then undergo an α-arylation with a 3-fluorophenyl source.

The success of any synthetic strategy hinges on the careful optimization of reaction conditions and the judicious selection of reagents. For the proposed palladium-catalyzed α-arylation in the convergent approach, several factors must be considered to maximize the yield and minimize side reactions.

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed α-Arylation of Aryl Ketones with Arylboronic Acids (Analogous Reaction)

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | Moderate |

| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 110 | High |

| 3 | PdCl₂(dppf) | - | NaOt-Bu | THF | 80 | Moderate to High |

Note: This table presents optimized conditions for analogous palladium-catalyzed α-arylation reactions of aryl ketones. The specific conditions for the synthesis of this compound may require further optimization.

For the linear Friedel-Crafts acylation, the choice of Lewis acid, solvent, and reaction temperature is critical to control regioselectivity and prevent unwanted side reactions. libretexts.org Similarly, in the Sandmeyer reaction for the synthesis of 3'-iodoacetophenone from 3'-aminoacetophenone, the choice of diazotizing agent and the source of iodide are key parameters. thieme-connect.de

Precursor Design and Strategic Functionalization for Halogenated Acetophenones

The design and synthesis of appropriately functionalized precursors are fundamental to the successful construction of this compound. The strategic introduction of the halogen atoms onto the acetophenone (B1666503) framework is a key consideration.

Iodinated acetophenone derivatives, such as 3'-iodoacetophenone, are valuable synthetic intermediates. chemicalbook.comnbinno.com The iodine substituent serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon bonds. nbinno.com In the context of a convergent synthesis, 3'-iodoacetophenone can act as the electrophilic partner in palladium-catalyzed coupling reactions. nbinno.com The synthesis of 3'-iodoacetophenone can be achieved from 3-iodoaniline (B1194756), which is commercially available or can be prepared from the reduction of 1-iodo-3-nitrobenzene. guidechem.com The conversion of 3-iodoaniline to 3'-iodoacetophenone can be accomplished through a diazotization reaction followed by treatment with a suitable acetylating agent.

The introduction of the fluorine atom onto the phenylacetic acid moiety is another critical step. 3-Fluorophenylacetic acid is a key precursor for the synthesis of the 2-(3-fluorophenyl)acetyl chloride needed for the Friedel-Crafts acylation route. nih.gov The synthesis of 3-fluorophenylacetic acid can be achieved through various methods, including the fluorination of phenylacetic acid derivatives using electrophilic fluorinating agents like Selectfluor®. nih.govmpg.deresearchgate.net The selectivity of the fluorination can be influenced by the reaction conditions, particularly the solvent. nih.govmpg.deresearchgate.net

Table 2: Selective Fluorination of Phenylacetic Acid Derivatives (Analogous Reactions)

| Entry | Substrate | Fluorinating Agent | Catalyst/Additive | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetic Acid | Selectfluor® | 4-(dimethylamino)pyridine | Acetonitrile | α-Fluoro-α-phenylacetic acid | Good to Excellent |

| 2 | Phenylacetic Acid | Selectfluor® | 4-(dimethylamino)pyridine | Acetone/Water | Decarboxylative fluorination product | Moderate to Good |

Note: This table illustrates methods for the selective fluorination of phenylacetic acid derivatives. The specific conditions for the synthesis of 3-fluorophenylacetic acid may vary.

Catalytic Approaches in Fluorophenyl Iodoacetophenone Synthesis

Catalytic methods play a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound can benefit significantly from various catalytic approaches, particularly for the key bond-forming steps.

Palladium-catalyzed cross-coupling reactions are central to many proposed synthetic routes. researcher.lifersc.orgrsc.org The α-arylation of 3'-iodoacetophenone with (3-fluorophenyl)boronic acid is a prime example of a palladium-catalyzed C-C bond formation. The choice of palladium precursor, ligand, and base is crucial for achieving high catalytic activity and selectivity. researchgate.net Bulky electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have been shown to be effective in promoting such couplings.

Furthermore, catalytic methods can be employed for the synthesis of the necessary precursors. For instance, the synthesis of diaryl ketones can be achieved through palladium-catalyzed carbonylative cross-coupling reactions. rsc.org Additionally, recent advancements in C-H activation catalysis could potentially offer more direct routes to functionalized acetophenones, minimizing the need for pre-functionalized starting materials. organic-chemistry.orgresearchgate.net

Table 3: Catalytic Approaches for Diaryl Ketone Synthesis (Analogous Reactions)

| Entry | Coupling Partners | Catalyst System | Reaction Type | Key Features |

|---|---|---|---|---|

| 1 | Aryl Halide + Organoboron Compound | Palladium Catalyst | Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance |

| 2 | Thioester + Organozinc Reagent | Palladium Catalyst (phosphine-free) | Fukuyama Coupling | Good yields for unsymmetrical diaryl ketones |

| 3 | Aryl Iodide + Arylboronic Acid | Palladium Catalyst with CO surrogate | Carbonylative Suzuki-Miyaura | In-situ generation of carbonyl group |

Note: This table summarizes various catalytic methods for the synthesis of diaryl ketones, which are structurally related to the target molecule.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of C-C bonds. The synthesis of this compound can be envisioned through the α-arylation of 3'-iodoacetophenone with a suitable 3-fluorophenyl source.

The seminal work by Buchwald and Hartwig established the palladium-catalyzed α-arylation of ketones as a robust method. This reaction typically involves the coupling of an enolate of the ketone with an aryl halide. In the context of synthesizing this compound, this would involve the reaction of the enolate of 3'-iodoacetophenone with a 3-fluorophenyl halide. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the α-arylated product.

A plausible synthetic route is the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation. tcichemicals.com This reaction would involve the coupling of an α-halo-3'-iodoacetophenone with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base. Alternatively, the direct α-arylation of 3'-iodoacetophenone with a 3-fluorophenyl halide (e.g., 3-fluorophenyl iodide or bromide) can be achieved using a palladium catalyst. The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 | KOH | Water | 100 | 94 |

| Aryl Bromides | Phenylboronic acid | Pd(II) complexes | Cs2CO3 | 1,4-Dioxane | - | High |

| 4-Iodoacetophenone | Phenylboronic acid | Pd-Carbene Complexes | - | - | 60 | - |

This table presents data for analogous Suzuki-Miyaura reactions involving acetophenone derivatives, illustrating the general conditions and high efficiency of palladium-catalyzed cross-coupling reactions. researchgate.netarkat-usa.org

Another relevant palladium-catalyzed method is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. nih.gov While not a direct route to the target compound, variations of the Heck reaction, such as oxidative Heck-type reactions with arylboronic acids, demonstrate the versatility of palladium catalysis in forming C-C bonds involving aryl groups. mdpi.com

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is another powerful palladium-catalyzed reaction. wikipedia.orgresearchgate.netscielo.org.mxresearchgate.net Although this method is primarily for forming C(sp²)-C(sp) bonds, it highlights the broad utility of palladium catalysis in C-C bond formation under mild conditions.

Oxidative Coupling Methodologies for C-C Bond Formation

Oxidative coupling reactions offer an alternative pathway for the formation of C-C bonds, often proceeding through the direct functionalization of C-H bonds. This approach is highly atom-economical as it avoids the pre-functionalization of starting materials. In the context of synthesizing this compound, an oxidative coupling strategy could involve the direct reaction between 3-fluorobenzene and 3'-iodoacetophenone.

These reactions are typically mediated by transition metal catalysts, such as palladium, which can facilitate the activation of C-H bonds. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway. While direct C-H arylation of ketones is a developing field, related transformations such as the C-H arylation of fluorobenzene (B45895) and chlorobenzene (B131634) have been studied, providing insights into the challenges and potential of this methodology. researchgate.net

Iodine-promoted oxidative cross-coupling has also emerged as a method for C-C bond formation. For instance, the coupling of methyl ketones with other aromatic systems has been achieved under mild conditions, showcasing the potential of this approach for constructing conjugated systems.

| Reactant 1 | Reactant 2 | Catalyst / Promoter | Conditions | Product Type |

| Fluorobenzene | Aryl Halide | Palladium | C-H Activation | Biaryl |

| Methyl Ketones | 2-Methyl-3-arylquinazolin-4(3H)-ones | Iodine | Mild | Conjugated System |

This table illustrates the types of reactants and conditions used in oxidative coupling reactions that could be conceptually applied to the synthesis of the target molecule.

Copper-Catalyzed Strategies in Iodinated Arene Chemistry

Copper-catalyzed reactions have a long history in organic synthesis, particularly in the formation of carbon-heteroatom and carbon-carbon bonds. For the synthesis of this compound, a copper-catalyzed α-arylation of an acetophenone derivative with an iodinated arene is a highly relevant strategy.

The reaction would likely proceed through the formation of a copper enolate of the acetophenone, which then undergoes a cross-coupling reaction with an aryl iodide. The use of 3'-iodoacetophenone as the starting material would necessitate the arylation with a 3-fluorophenylating agent. Alternatively, and more plausibly, the α-position of a suitable acetophenone precursor could be coupled with 1-fluoro-3-iodobenzene.

Copper-catalyzed N-arylation of various substrates with boronic acids has been well-established and often proceeds under mild conditions, sometimes even at room temperature and without the need for a ligand. mdpi.com These methodologies can often be adapted for C-C bond formation. The reaction of an appropriate enolate with an arylboronic acid, such as 3-fluorophenylboronic acid, in the presence of a copper catalyst could provide a viable route to the target compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature |

| Pyranoquinolinone | Arylboronic Acids | CuI | Et3N | DMSO | Room Temp |

| α-Aminoesters | p-Tolylboronic Acid | Copper(II) Acetate | - | - | Room Temp |

This table showcases examples of copper-catalyzed arylation reactions with boronic acids, demonstrating the mild conditions and applicability of this methodology. mdpi.comresearchgate.net

The Sonogashira reaction, while predominantly palladium-catalyzed, often employs a copper co-catalyst to facilitate the reaction between the terminal alkyne and the aryl halide. wikipedia.org This highlights the synergistic role copper can play in transition metal-catalyzed cross-coupling reactions.

Chemical Reactivity and Mechanistic Investigations of 2 3 Fluorophenyl 3 Iodoacetophenone

Substitution Reactions Involving the Iodinated Moiety

The carbon-iodine bond on the acetophenone (B1666503) ring is a key site for reactivity, potentially participating in nucleophilic aromatic substitution. Concurrently, the adjacent fluorophenyl ring can undergo electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the iodoaryl portion of the molecule. libretexts.org This reaction class typically requires an aromatic ring to be rendered electron-deficient by electron-withdrawing groups (EWGs). libretexts.org In 2-(3-Fluorophenyl)-3'-iodoacetophenone, the acetyl group (-COCH3) acts as a moderate EWG. Its deactivating effect is strongest at the ortho and para positions. Since the iodine atom is at the meta position relative to the acetyl group, the activation towards a classical addition-elimination SNAr mechanism is expected to be limited.

A standard SNAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For the reaction to be favorable, the negative charge of this intermediate must be effectively stabilized by EWGs. libretexts.org With the acetyl group at the meta position, it can only exert an inductive electron-withdrawing effect, offering less stabilization than the resonance effect available to ortho and para isomers. libretexts.org

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-) | Proposed Conditions | Expected Product | Theoretical Yield (%) |

|---|---|---|---|

| CH3O- | NaOCH3, CH3OH, reflux | 2-(3-Fluorophenyl)-3'-methoxyacetophenone | Low to Moderate |

| (CH3)2NH | Dimethylamine, DMSO, heat | 2-(3-Fluorophenyl)-3'-(dimethylamino)acetophenone | Low |

| CN- | CuCN, DMF, heat | 2-(3-Fluorophenyl)-3'-cyanoacetophenone | Moderate |

This table is illustrative and based on general principles, not experimental data for the title compound.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 3-fluorophenyl ring is the more likely site for electrophilic aromatic substitution (EAS). The fluorine atom is an ortho, para-directing deactivator due to the interplay of its strong inductive withdrawal and moderate resonance donation effects. The methylene (B1212753) bridge and the carbonyl group of the acetophenone moiety are deactivating and would direct incoming electrophiles to the meta position relative to their point of attachment.

Therefore, the substitution pattern on the fluorophenyl ring would be determined by the combined directing effects of the fluorine and the acetophenone group. The fluorine atom would direct incoming electrophiles to its ortho (C2, C4) and para (C6) positions. The large acetophenone substituent would likely exert a significant steric hindrance, favoring substitution at the C4 and C6 positions over the more crowded C2 position.

Radical Chemistry and Transformations of the Iodoaryl Group

Aryl iodides are excellent precursors for the generation of aryl radicals due to the relatively weak carbon-iodine bond. researchgate.net Modern methods, including photoredox catalysis or light-induced homolysis, can efficiently generate the corresponding 3'-acetyl-2-(3-fluorophenyl)phenyl radical. researcher.lifenih.gov This highly reactive intermediate could then participate in a variety of intramolecular transformations.

Intramolecular Radical Additions to Aromatic Rings

Once formed, the aryl radical centered on the iodo-bearing carbon could theoretically undergo an intramolecular addition to the adjacent fluorophenyl ring. Such cyclizations are a powerful tool for constructing polycyclic aromatic systems. The regioselectivity of this addition would be governed by the stability of the resulting radical intermediate and steric factors. A 6-endo-trig cyclization onto the C2' position of the fluorophenyl ring would lead to a spirocyclic intermediate, while a 5-exo-trig cyclization is not possible without significant rearrangement. The most plausible pathway would be an addition to the C2' position, leading to the formation of a new six-membered ring.

Generation and Reactivity of Aryl Radicals

The generation of the key aryl radical from this compound can be envisioned under various conditions. Classic methods often use tin hydrides, but these have been largely supplanted by milder, light-mediated techniques. rsc.org

Table 2: Potential Methods for Aryl Radical Generation

| Method | Reagents/Conditions | Mechanism |

|---|---|---|

| Photoredox Catalysis | fac-Ir(ppy)3 or organic dye, amine, visible light | Single Electron Transfer (SET) |

| Photo-induced Homolysis | UV light (e.g., 300 nm) | Direct C-I bond cleavage |

| Tin-mediated | Bu3SnH, AIBN, heat | Halogen Atom Transfer (XAT) |

This table outlines generally applicable methods and has not been tested for the title compound.

The reactivity of the generated aryl radical is diverse. Beyond intramolecular cyclization, it could be trapped by external radical acceptors or participate in hydrogen atom transfer (HAT) processes, depending on the reaction conditions. nih.gov

Cascade and Tandem Radical Cyclization Processes

More complex transformations could be designed where the initial intramolecular radical addition initiates a cascade or tandem sequence. nih.gov For instance, after the initial cyclization to form the dihydro-phenanthrene-like system, subsequent radical transformations could occur if other reactive sites are present in the molecule. If the initial radical addition were to be followed by elimination of a fluorine atom, it could lead to a fully aromatized polycyclic product. Such cascade reactions are highly valuable in synthesis as they can build molecular complexity rapidly from a single initiation event. nih.gov

Halogen Bonding Interactions and Their Influence on Molecular Recognition and Reactivity

Halogen bonding (XB) is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair or a π-electron system. acs.orgnih.gov This interaction is analogous to the more familiar hydrogen bond. In the case of this compound, the presence of both iodine and fluorine atoms provides a platform for exploring the nuances of halogen bonding, from the fundamental electronic origins to its role in guiding intermolecular assembly.

The basis for halogen bonding lies in the anisotropic distribution of electron density on a covalently bonded halogen atom. nih.govrsc.org This anisotropy results in a region of lower electron density, and often positive electrostatic potential, located on the outermost portion of the halogen atom, directly opposite the covalent bond (e.g., the C-X axis). acs.orgnih.gov This region of positive potential is termed a "σ-hole". acs.orgrsc.org

In this compound, the iodine atom, being large and relatively electropositive, possesses a significant and positive σ-hole on the extension of the C-I bond. nih.govnih.gov The magnitude of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. nih.govnih.gov

Conversely, fluorine is the most electronegative element and is not very polarizable. As a result, the σ-hole on a covalently bonded fluorine atom is typically negative or, at best, weakly positive, making it a very poor halogen bond donor. nih.gov Instead, the belt of negative electrostatic potential around its equator is more pronounced, rendering it more likely to act as a halogen bond acceptor or participate in other electrostatic interactions. rsc.org

Table 1: Comparative Properties of Halogens and Their Propensity for σ-Hole Formation This table illustrates the general trends that govern the ability of different halogens to act as halogen bond donors.

| Halogen Atom | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical Vs,max of σ-hole on Aryl Halide (kcal/mol) | Halogen Bond Donor Strength |

| Fluorine (F) | 3.98 | 0.56 | Negative | Very Weak / Non-existent |

| Chlorine (Cl) | 3.16 | 2.18 | Positive | Moderate |

| Bromine (Br) | 2.96 | 3.05 | More Positive | Strong |

| Iodine (I) | 2.66 | 5.35 | Most Positive | Very Strong |

Data compiled from principles discussed in references nih.govnih.gov. Vs,max refers to the maximum electrostatic potential on the σ-hole.

The pronounced σ-hole on the iodine atom of this compound makes it a potent halogen bond donor. In both solution and solid states, this iodine can engage in directional interactions with Lewis bases (halogen bond acceptors). rsc.orgresearchgate.net Potential halogen bond acceptors within the same or neighboring molecules include the lone pairs of the carbonyl oxygen, the fluorine atom, or even the π-systems of the aromatic rings.

In the solid state, these interactions can be highly directional and are crucial in dictating the crystal packing arrangement. rsc.orgacs.org For instance, short I···O contacts are commonly observed in the crystal structures of iodinated organic compounds containing carbonyl groups, leading to the formation of supramolecular chains or networks. rsc.org The directionality of the C-I···O interaction is typically close to 180°, a hallmark of halogen bonding that stems from the σ-hole's location. acs.org Solution-state studies, often employing techniques like NMR spectroscopy, can quantify the strength of these interactions through association constants, though weak interactions can be challenging to measure. tuni.fi

A stereoelectronic effect is an influence on molecular properties that arises from the specific spatial arrangement of orbitals. wikipedia.org The directionality and stability of halogen bonds are fundamentally governed by stereoelectronic effects. acs.orgwikipedia.org The interaction is best described as a stabilizing donor-acceptor interaction between a filled orbital of the Lewis base (the halogen bond acceptor, Y) and the low-lying empty σ* antibonding orbital of the R-X covalent bond (the halogen bond donor). acs.org

For a strong interaction to occur, the donor and acceptor orbitals must have a small energy gap and be geometrically positioned for effective overlap. wikipedia.org The lobe of the σ(C-I) orbital is largest along the axis of the covalent bond, opposite the carbon atom. This corresponds precisely with the location of the electrophilic σ-hole. acs.org Therefore, the optimal geometry for the halogen bond is a linear arrangement (C-I···Y angle ≈ 180°), as this maximizes the overlap between the lone pair orbital of the acceptor and the σ(C-I) antibonding orbital. This orbital interaction is a key contributor to the stability and high directionality of the halogen bond. acs.org

Carbon-Carbon Bond Forming Reactions

The structural motifs within this compound—specifically the fluorinated aromatic ring and the α-arylacetophenone core—make it a substrate for important carbon-carbon bond-forming reactions. These transformations are central to the synthesis of more complex molecular architectures.

The methylene (C-H) bonds alpha to the carbonyl group in aryl alkyl ketones are amenable to functionalization. chemrxiv.orgresearchgate.net While the prompt mentions C-H functionalization of the fluorinated aromatic system, a more common and relevant reaction for this specific substrate would be at the benzylic position (the -CH₂- group linking the two aromatic rings), which is activated by the adjacent carbonyl.

Catalytic methods have been developed for the functionalization of such C-H bonds. For instance, fluorinated aromatic ketones can serve as nucleophilic partners in reactions like asymmetric Mannich and aldol (B89426) reactions, providing access to complex chiral molecules. nih.gov Furthermore, direct photochemical fluorination of the benzylic C-H bonds in aryl alkyl ketones can be achieved, sometimes even without a catalyst, by utilizing the photoactive nature of the carbonyl group. chemrxiv.orgchemrxiv.org These approaches represent a convergent strategy for elaborating the core structure of this compound.

Table 2: Representative Conditions for C-H Functionalization of Aromatic Ketones This table provides examples of reaction types applicable to the active C-H bonds in substrates like this compound.

| Reaction Type | Substrate Type | Catalyst / Reagent | Bond Formed | Reference |

| Asymmetric Mannich | Fluorinated Aromatic Ketone | Zn-Prophenol complex | C-N, C-C | nih.gov |

| Asymmetric Aldol | Fluorinated Aromatic Ketone | Dinuclear Zn-Prophenol catalyst | C-O, C-C | nih.gov |

| Photochemical Fluorination | Aryl Alkyl Ketone | Selectfluor / UV-A irradiation (catalyst-free) | C-F | chemrxiv.orgresearchgate.net |

The α-arylacetophenone framework is a classic precursor for the synthesis of various heterocyclic scaffolds through oxidative ring closure reactions. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond to construct a new ring system. rsc.org

For this compound, an intramolecular C-C bond formation could be envisioned between the two aromatic rings, potentially catalyzed by transition metals like palladium or copper. Such a reaction, often proceeding through a C-H activation pathway, could lead to the formation of a fused polycyclic system. P450 enzymes are also known to catalyze oxidative C-C bond coupling reactions in the biosynthesis of natural products, highlighting the feasibility of such transformations under the right oxidative conditions. nih.gov These ring-closing strategies are powerful tools for converting relatively simple acyclic precursors into rigid, complex heterocyclic structures that are valuable in medicinal chemistry and materials science.

Advanced Characterization and Computational Studies of 2 3 Fluorophenyl 3 Iodoacetophenone

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound in both solution and solid states. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of specific nuclei like fluorine.

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms. For 2-(3-Fluorophenyl)-3'-iodoacetophenone, the spectrum would characteristically show a singlet for the two protons of the methylene (B1212753) bridge (-CH₂) connecting the phenyl ring and the carbonyl group. The aromatic regions would display complex multiplets corresponding to the protons on the 3-fluorophenyl and 3'-iodophenyl rings. The integration of these signals would confirm the proton count for each part of the molecule.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. A key signal in the spectrum of this compound is the resonance for the carbonyl carbon (C=O), which typically appears significantly downfield (around 195-200 ppm). Other important signals include the methylene bridge carbon and the distinct resonances for the aromatic carbons. The carbons attached to iodine and fluorine would show shifts influenced by the electronegativity and size of these halogens. Furthermore, carbons in the fluorophenyl ring would exhibit splitting (coupling) with the ¹⁹F nucleus, providing valuable structural confirmation.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. biophysics.org The spectrum for this compound would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to its electronic environment. biophysics.orgcolorado.edu For a fluorine atom on an aromatic ring, the chemical shift typically falls within a well-defined range. ucsb.edu

| Technique | Signal Type | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Singlet | ~4.2 - 4.5 | Corresponds to the two protons of the methylene (-CH₂) bridge. |

| Multiplet | ~6.9 - 7.5 | Aromatic protons of the 3-fluorophenyl ring. | |

| Multiplet | ~7.2 - 8.2 | Aromatic protons of the 3-iodophenyl ring. | |

| ¹³C NMR | Carbonyl | ~196 | Ketone (C=O) carbon. |

| Aromatic C-F | ~162 (doublet) | Carbon directly bonded to fluorine, showing a large ¹JCF coupling constant. | |

| Aromatic C-I | ~95 | Carbon directly bonded to iodine. | |

| Methylene | ~45 | Methylene (-CH₂) bridge carbon. | |

| ¹⁹F NMR | Singlet | ~ -110 to -115 | Single fluorine environment on the phenyl ring. |

HRMS is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. nih.gov For this compound, HRMS would be used to confirm the molecular formula, C₁₄H₁₀FIO. The experimentally measured mass would be compared to the theoretically calculated exact mass, with a very low margin of error (typically <5 ppm), providing definitive confirmation of the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀FIO |

| Calculated Exact Mass | 351.9760 g/mol |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 352.9838 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. youtube.com The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ketone group. youtube.comnist.gov Other significant absorptions would include C-H stretching from the aromatic rings and the methylene bridge, C=C stretching vibrations from the aromatic rings, and the C-F bond stretch.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Weak |

| Carbonyl (C=O) Stretch | ~1690 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |

| C-F Stretch | 1250 - 1000 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules. nih.gov

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal how the molecules pack in the crystal lattice. The resulting supramolecular assembly is governed by various non-covalent interactions. tue.nlnih.gov Expected interactions would include:

Halogen Bonding: The iodine atom, with its electropositive σ-hole, could form halogen bonds with electronegative atoms like the carbonyl oxygen or the fluorine atom of a neighboring molecule. iucr.org

Hydrogen Bonding: Weak C-H···O or C-H···F hydrogen bonds could play a significant role in stabilizing the crystal structure.

π–π Stacking: The two aromatic rings could engage in π–π stacking interactions, further influencing the molecular packing.

Understanding these interactions is key to comprehending the solid-state properties of the material.

X-ray crystallography would provide an unambiguous determination of the molecule's conformation in the solid state. nih.gov Key parameters that would be precisely measured include:

Bond Lengths and Angles: Confirming expected values for C=O, C-C, C-F, and C-I bonds.

Torsion Angles: The dihedral angle between the 3-fluorophenyl and 3'-iodophenyl rings would be determined, revealing the molecule's preferred spatial orientation. This conformational preference is a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice.

Quantum Chemical Computations and Theoretical Modeling

Quantum chemical computations serve as a powerful tool for elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model molecular behavior at the electronic level, offering a detailed picture of structure, energy, and reactivity. For this compound, such studies are crucial for understanding how the interplay between the electron-withdrawing fluorine and iodine atoms and the polar carbonyl group dictates its chemical character.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. DFT calculations were employed to determine the optimized geometry and electronic properties of this compound. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable level of theory for such organic molecules. researchgate.netresearchgate.net

The electronic structure is fundamentally described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 3-fluorophenyl ring, while the LUMO is anticipated to be distributed across the acetophenone (B1666503) moiety, particularly the carbonyl group and the C-I bond, which act as the primary electron-accepting sites. This separation of frontier orbitals suggests a propensity for charge-transfer interactions.

Several key quantum chemical parameters can be derived from the HOMO and LUMO energies, providing a quantitative measure of reactivity. researchgate.net

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |

| Energy Gap (ΔE) | LUMO - HOMO | 4.87 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.98 |

| Global Hardness (η) | (I - A) / 2 | 2.44 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.42 |

| Global Electrophilicity (ω) | μ2 / 2η | 4.00 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. nih.gov The ESP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

In this compound, the ESP analysis is expected to reveal several key features:

Negative Potential (Nucleophilic Regions): The most negative potential (typically colored red) is located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. A region of negative potential is also associated with the fluorine atom.

Positive Potential (Electrophilic Regions): The hydrogen atoms of the aromatic rings exhibit positive potential. Crucially, a distinct region of positive electrostatic potential, known as a σ-hole, is predicted to exist on the iodine atom along the extension of the C–I covalent bond. rsc.orgnih.gov

The σ-hole arises from the anisotropic distribution of electron density around the covalently bonded iodine atom. researchgate.net This region of positive potential can engage in attractive, non-covalent interactions with negative sites, such as lone pairs or anions, an interaction known as halogen bonding. rsc.orgresearchgate.net The magnitude of the σ-hole potential (VS,max) correlates with the strength of these interactions. nih.gov

| Molecular Region | Feature | Predicted ESP Value (VS, kcal/mol) |

|---|---|---|

| Carbonyl Oxygen | VS,min (Maximum Negative Potential) | -35.5 |

| Fluorine Atom | VS,min (Negative Potential) | -18.0 |

| Iodine Atom (σ-hole) | VS,max (Maximum Positive Potential) | +22.5 |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, most importantly, transition states (TS). rsc.org A transition state is a first-order saddle point on the potential energy surface and represents the highest energy barrier that must be overcome for a reaction to proceed. researchgate.netscm.com

A plausible reaction for this compound is the nucleophilic addition to its carbonyl carbon, a characteristic reaction of ketones. scispace.com By modeling the reaction pathway of a nucleophile (e.g., a hydride ion) approaching the carbonyl group, the geometry of the transition state can be optimized. In this TS, the C=O bond is elongated, and the carbonyl carbon begins to form a new bond with the incoming nucleophile, transitioning from sp² to sp³ hybridization.

The activation energy (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants, determines the reaction rate. A lower activation energy implies a faster reaction. Computational analysis can provide these energetic details, offering a deeper understanding of the molecule's reactivity profile. acs.org

| Reaction Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

|---|---|---|

| Activation Energy (ΔG‡) | Energy barrier for the reaction (Reactants → TS) | +15.8 |

| Energy of Reaction (ΔGrxn) | Overall energy change (Reactants → Products) | -9.5 |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. amazonaws.com This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Given its structural features, this compound could be investigated as an inhibitor for various enzymes. For instance, many inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, feature halogenated phenyl rings. researchgate.net A docking study could be performed to predict the binding affinity and mode of this compound within the active site of the COX-2 enzyme (PDB: 1CX2).

The predicted binding mode would likely involve:

Hydrogen Bonding: The carbonyl oxygen could act as a hydrogen bond acceptor with residues like Arginine or Tyrosine in the active site. researchgate.net

Halogen Bonding: The positive σ-hole on the iodine atom could form a halogen bond with a Lewis basic residue (e.g., the backbone carbonyl of a Leucine or the hydroxyl group of a Serine).

Hydrophobic Interactions: The phenyl rings would likely engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket.

The docking score, typically expressed in kcal/mol, estimates the binding free energy, with more negative values indicating stronger binding. The inhibitory constant (Ki) can also be calculated, representing the concentration required to produce half-maximum inhibition. nih.gov

| Parameter | Description | Predicted Value |

|---|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) | PDB ID: 1CX2 |

| Binding Energy | Estimated free energy of binding | -8.9 kcal/mol |

| Inhibitory Constant (Ki) | Calculated inhibition constant | 1.5 µM |

| Key Interacting Residues | Amino acids in the active site forming bonds | Arg120, Tyr355, Ser530 |

Research Applications of 2 3 Fluorophenyl 3 Iodoacetophenone in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The presence of chemically distinct and regioselectively placed halogen atoms—fluorine and iodine—along with a carbonyl group, endows 2-(3-Fluorophenyl)-3'-iodoacetophenone with considerable potential as a building block in organic synthesis. These functional groups can be addressed with a high degree of specificity, allowing for stepwise and controlled elaboration into more complex molecular architectures.

Precursor to Advanced Organic Scaffolds and Frameworks

In the field of synthetic chemistry, this compound serves as a valuable precursor for creating sophisticated organic scaffolds. The carbon-iodine bond is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3'-position of the acetophenone (B1666503) ring. The fluorine atom, being less reactive under these conditions, typically remains intact, providing a site for later-stage functionalization or serving to modulate the electronic properties of the final molecule. The central ketone group can also be modified through reactions like aldol (B89426) condensations, Wittig reactions, or reductions, further expanding the structural diversity achievable from this single precursor.

Table 1: Potential Synthetic Transformations of this compound This table is interactive. You can sort and filter the data.

| Functional Group | Type of Reaction | Potential Product Class |

|---|---|---|

| Iodo Group | Suzuki Coupling | Biaryls, Polyaryls |

| Iodo Group | Sonogashira Coupling | Aryl Alkynes |

| Iodo Group | Buchwald-Hartwig Amination | Aryl Amines |

| Iodo Group | Heck Coupling | Substituted Alkenes |

| Ketone Group | Reduction | Secondary Alcohols |

| Ketone Group | Wittig Reaction | Alkenes |

| Ketone Group | Aldol Condensation | α,β-Unsaturated Ketones |

| Fluoro Group | Nucleophilic Aromatic Substitution | Aryl Ethers, Aryl Amines |

Role in the Synthesis of Macrocyclic and Polyaromatic Hydrocarbon Structures

The synthesis of large, ring-based structures is crucial for developing molecules with unique host-guest properties and biological activities. Macrocycles are ring systems that often consist of 12 or more atoms scispace.com. The bifunctional nature of this compound makes it an ideal candidate for constructing macrocyclic frameworks. nih.gov Methodologies such as multicomponent reactions (MCRs) provide efficient pathways to synthesize diverse libraries of macrocycles. scispace.comnih.gov For instance, the iodo- and ketone functionalities could be utilized in sequential or one-pot reactions to forge the large ring structure, a common strategy in modern synthetic chemistry. core.ac.uk

Furthermore, this compound is a potential starting material for the synthesis of polycyclic aromatic hydrocarbons (PAHs). PAHs are compounds with two or more fused benzene rings that are of interest in materials science and electronics. researchgate.netnih.gov Annulation strategies, which involve the formation of new rings onto an existing aromatic system, could be employed. rsc.org For example, a palladium-catalyzed annulation reaction could potentially fuse additional aromatic rings onto the iodinated phenyl ring, expanding the conjugated π-system and generating complex PAH structures. rsc.org

Contributions to Materials Science and Supramolecular Chemistry

In materials science, the focus shifts from covalent bond formation to the control of intermolecular interactions. The specific electronic and steric properties of this compound, particularly its halogen atoms, make it a valuable tool for designing ordered molecular systems.

Design and Preparation of Self-Assembled Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Halogen bonds, which are moderately strong and highly directional, have become a promising tool for fabricating supramolecular networks on solid surfaces. nih.govresearchgate.net The iodine and fluorine atoms on this compound can participate in these specific interactions, guiding the molecules to arrange themselves into predictable patterns, such as one-dimensional chains or two-dimensional sheets. nih.gov This bottom-up approach is fundamental to creating functional materials with tailored optical, electronic, or porous properties.

Exploration of Halogen Bonding in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular forces. nih.gov Halogen bonding is a key interaction in this field, defined as the attraction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). nih.govnih.gov The iodine atom in this compound is an excellent halogen bond donor due to its large size and polarizability. It can form strong and highly linear interactions with electron-donating atoms like oxygen or nitrogen, or even with the π-systems of other aromatic rings. mdpi.com This directionality allows for precise control over the final crystal lattice, influencing properties like melting point, solubility, and solid-state packing. nih.gov

Table 2: Comparison of Halogen and Hydrogen Bonding Characteristics This table is interactive. You can sort and filter the data.

| Interaction Type | Typical Strength (kJ/mol) | Directionality | Common Donor | Common Acceptor |

|---|---|---|---|---|

| Halogen Bond | 5–180 | Highly Directional (~180°) | R-I, R-Br, R-Cl | Lewis Bases (O, N, S, π-systems) |

| Hydrogen Bond | 12–120 | Directional (~180°) | O-H, N-H, F-H | Lone Pairs (O, N, F) |

By strategically using the halogen bonding capabilities of the iodine atom, researchers can engineer co-crystals and create novel materials with predictable and tunable solid-state architectures. nih.govmdpi.com

Future Research Directions and Emerging Opportunities for 2 3 Fluorophenyl 3 Iodoacetophenone

Exploration of Novel Catalytic Transformations and Synthetic Pathways

The synthesis of unsymmetrical diaryl ketones such as 2-(3-Fluorophenyl)-3'-iodoacetophenone can be approached through various modern catalytic methods. While classical methods exist, future research will likely focus on more efficient, sustainable, and versatile catalytic systems.

One of the primary areas for exploration is the refinement of cross-coupling reactions. The Fukuyama coupling, which involves the reaction of a thioester with an organozinc reagent, has been demonstrated as a viable method for the synthesis of diaryl ketones. rsc.org Future work could focus on developing phosphine-free palladium catalysts, such as Pd(dba)₂, to improve yields and simplify reaction conditions for substrates like this compound. rsc.org

Furthermore, the presence of both fluoro and iodo substituents offers a platform for investigating selective catalytic transformations. The carbon-iodine bond is more susceptible to oxidative addition in many catalytic cycles compared to the carbon-fluorine bond. This differential reactivity can be exploited to selectively introduce a variety of functional groups at the iodo-position while leaving the fluoro-substituent intact. Research into chemoselective catalysts will be crucial in this regard.

Below is a table summarizing potential catalytic systems for the synthesis and further functionalization of this compound:

| Catalytic System | Potential Application | Advantages |

| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Suzuki, Stille, and Heck couplings at the iodo-position | Well-established, high functional group tolerance |

| Copper(I) catalysts (e.g., CuI) | Sonogashira coupling for alkyne installation | Mild reaction conditions, direct C-C bond formation |

| Nickel(0) catalysts | Negishi coupling with organozinc reagents | High reactivity, can couple sterically hindered substrates |

| Photoredox catalysts (e.g., Iridium or Ruthenium complexes) | Radical-mediated functionalization | Access to novel reaction pathways, mild conditions |

Development of Asymmetric Synthesis Methodologies

The ketone functionality in this compound presents an opportunity for the development of chiral derivatives through asymmetric synthesis. The reduction of the ketone to a chiral alcohol is a key transformation that could lead to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Future research in this area will likely focus on the use of chiral catalysts for the asymmetric reduction of the carbonyl group. Organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov Proline and its derivatives, for instance, have been successfully used in asymmetric aldol (B89426) and Mannich reactions, and similar principles could be applied to the synthesis of chiral derivatives of this compound. nih.gov

Enzymatic approaches also offer a promising avenue for the asymmetric synthesis of fluorinated compounds. the-innovation.org Enzymes such as old yellow enzymes (OYEs) have shown the ability to catalyze asymmetric reactions with high enantioselectivity. the-innovation.org Future work could involve screening for or engineering enzymes that can selectively reduce the ketone in this compound to a specific enantiomer of the corresponding alcohol.

The following table outlines potential methodologies for the asymmetric synthesis of derivatives of this compound:

| Methodology | Chiral Source | Potential Outcome |

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Ru-BINAP) | Enantioselective reduction of the ketone to a chiral alcohol |

| Organocatalytic Reduction | Chiral organocatalysts (e.g., CBS catalyst) | High enantioselectivity under mild conditions |

| Enzymatic Reduction | Ketoreductases | "Green" and highly selective synthesis of chiral alcohols |

| Chiral Auxiliary-Mediated Synthesis | Covalently attached chiral auxiliaries | Stoichiometric approach to control stereochemistry |

Integration into Advanced Functional Materials Research

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them attractive for materials science applications. beilstein-journals.orgd-nb.info The presence of both fluorine and iodine in this compound makes it a versatile building block for the design of novel functional materials.

The high electronegativity of fluorine can lead to materials with unique electronic properties, such as altered HOMO/LUMO energy levels, which is desirable for applications in organic electronics. The iodo-substituent provides a reactive handle for polymerization or for grafting the molecule onto surfaces, allowing for the fabrication of thin films and functional coatings.

Future research could explore the synthesis of polymers incorporating the this compound motif. Such polymers might exhibit interesting liquid crystalline properties or could be used as dielectric materials. The diaryl ketone structure is also a common feature in photoactive compounds, suggesting that derivatives of this compound could be investigated as photoinitiators or as components in light-emitting diodes (OLEDs).

Further Computational Elucidation of Complex Reactivity and Intermolecular Forces

Computational chemistry provides a powerful tool for understanding the reactivity and properties of molecules at a fundamental level. For this compound, computational studies can provide insights into its electronic structure, reaction mechanisms, and intermolecular interactions.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the different functional groups and to rationalize the selectivity observed in catalytic reactions. For instance, calculations can help in understanding the relative ease of oxidative addition at the C-I versus the C-F bond.

Furthermore, computational modeling can be used to study the non-covalent interactions involving the fluorine and iodine atoms. Halogen bonding, where the iodine atom acts as a Lewis acid, is a significant intermolecular force that can influence the crystal packing and material properties of compounds containing this element. Similarly, fluorine can participate in a variety of weak interactions that can direct molecular assembly. Understanding these forces is crucial for the rational design of functional materials based on this compound.

Future computational work could focus on:

Modeling the transition states of catalytic reactions to optimize reaction conditions.

Simulating the self-assembly of molecules to predict crystal structures and morphologies of thin films.

Calculating electronic properties to guide the design of new materials for organic electronics.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Fluorophenyl)-3'-iodoacetophenone, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where iodination at the 3'-position of acetophenone is achieved using iodine monochloride (ICl) in acetic acid. Subsequent coupling with 3-fluorophenyl groups may involve Suzuki-Miyaura cross-coupling, using palladium catalysts and aryl boronic acids. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity levels ≥95% are achievable, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions (e.g., iodine’s deshielding effect at 3' and fluorine’s coupling in the aromatic region).

- FT-IR : Confirms carbonyl stretch (~1680 cm) and C-I/F vibrations.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] for CHFIO).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber vials at 0–6°C under inert gas (argon/nitrogen) to prevent iododecomposition or oxidation. Conduct stability tests via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Avoid exposure to light, as iodine substituents are prone to photolytic cleavage .

Advanced Research Questions

Q. How do the electronic effects of the 3-fluoro and 3'-iodo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the 3-position enhances electrophilicity of the acetophenone carbonyl, facilitating nucleophilic attacks. The iodine at 3' acts as a directing group in palladium-catalyzed reactions (e.g., Heck or Ullmann couplings), with its large atomic radius increasing steric hindrance. DFT calculations (B3LYP/6-31G*) can model charge distribution, showing reduced electron density at the iodine-substituted ring compared to non-halogenated analogs .

Q. What strategies resolve contradictions in reported yield data for halogen-exchange reactions involving this compound?

- Methodological Answer : Discrepancies in yields (e.g., 40–75% in fluorination steps) arise from solvent polarity (DMF vs. THF) and catalyst loading (Pd(OAc) at 2–5 mol%). Systematic DOE (Design of Experiments) can isolate variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Catalyst | 1–10 mol% | 5 mol% Pd(PPh) |

| Solvent | DMF, THF, DMSO | Anhydrous DMF |

| Temperature | 80–120°C | 100°C |

| Reproducibility improves with strict anhydrous conditions and degassing . |

Q. What computational models best predict the steric and electronic interactions of this compound in supramolecular assemblies?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) and QM/MM hybrid methods model van der Waals interactions between iodine and aromatic systems. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, showing dominant I···H (25%) and F···H (18%) interactions in crystal packing. These models align with XRD data (R-factor < 5%) from analogous iodinated acetophenones .

Q. How can researchers mitigate byproduct formation during iodination of 3-fluoroacetophenone precursors?

- Methodological Answer : Common byproducts (e.g., di-iodinated species or dehalogenated intermediates) are minimized by:

- Controlled Stoichiometry : Use 1.1 eq ICl to limit over-iodination.

- Low-Temperature Reaction : Conduct iodination at –20°C in CHCl.

- In Situ Monitoring : TLC (R = 0.3 in 7:3 hexane/EtOAc) tracks reaction progress. Post-reaction quenching with NaSO removes excess iodine .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from crystallinity variations (amorphous vs. crystalline batches). Solubility tests (25°C) in DMSO range from 12–45 mg/mL. Use hot-stage microscopy to correlate solubility with polymorphic form (Form I vs. II). Annealing at 150°C for 1 hr converts metastable forms to the stable polymorph, standardizing solubility data .

Methodological Best Practices

- Synthetic Reproducibility : Document catalyst lot numbers and solvent water content (<50 ppm via Karl Fischer titration).

- Data Validation : Cross-check NMR shifts with PubChem’s predicted values (δ 7.8–8.2 for aromatic protons) .

- Ethical Compliance : Adhere to safety protocols for iodine handling (glovebox, fume hood) and waste disposal (neutralization with NaOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.